molecular formula C17H13F2N3OS B2383692 1-(1,3-benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide CAS No. 1286709-59-8

1-(1,3-benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide

Cat. No.: B2383692
CAS No.: 1286709-59-8
M. Wt: 345.37
InChI Key: QNOGUEHNMYIVJY-UHFFFAOYSA-N
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Description

1-(1,3-benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides This compound is characterized by the presence of a benzo[d]thiazole moiety and a difluorophenyl group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of benzo[d]thiazole: The benzo[d]thiazole moiety can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the difluorophenyl group: The 3,4-difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.

    Formation of the azetidine ring: The azetidine ring can be formed by the cyclization of an appropriate precursor, such as an amino alcohol or an amino acid derivative, under basic conditions.

    Coupling of the benzo[d]thiazole and azetidine moieties: The final step involves the coupling of the benzo[d]thiazole and azetidine moieties through an amide bond formation reaction using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF) or electrophilic substitution using bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(1,3-benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(benzo[d]thiazol-2-yl)-N-(3,5-difluorophenyl)azetidine-3-carboxamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    1-(benzo[d]thiazol-2-yl)-N-(3,4,5-trifluorophenyl)azetidine-3-carboxamide: This compound has an additional fluorine atom on the phenyl ring, which may affect its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzo[d]thiazole and azetidine moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3OS/c18-12-6-5-11(7-13(12)19)20-16(23)10-8-22(9-10)17-21-14-3-1-2-4-15(14)24-17/h1-7,10H,8-9H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOGUEHNMYIVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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